molecular formula C6H6BrNO3S B13524657 3-Bromo-5-hydroxybenzenesulfonamide

3-Bromo-5-hydroxybenzenesulfonamide

Cat. No.: B13524657
M. Wt: 252.09 g/mol
InChI Key: JNXYYHABNSYLHN-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6BrNO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 3-position and a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxybenzenesulfonamide typically involves the bromination of 5-hydroxybenzenesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-5-hydroxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxybenzenesulfonamide is primarily related to its sulfonamide group. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

  • 3-Bromo-4-hydroxybenzenesulfonamide
  • 3-Bromo-5-methoxybenzenesulfonamide
  • 3-Chloro-5-hydroxybenzenesulfonamide

Comparison: 3-Bromo-5-hydroxybenzenesulfonamide is unique due to the presence of both bromine and hydroxyl groups, which provide distinct reactivity and potential for further functionalization. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H6BrNO3S

Molecular Weight

252.09 g/mol

IUPAC Name

3-bromo-5-hydroxybenzenesulfonamide

InChI

InChI=1S/C6H6BrNO3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H,(H2,8,10,11)

InChI Key

JNXYYHABNSYLHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Br)O

Origin of Product

United States

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